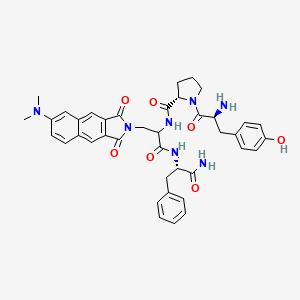

H-Tyr-Pro-Dap(6DMN)-Phe-NH2

CAS No.:

Cat. No.: VC14584960

Molecular Formula: C40H43N7O7

Molecular Weight: 733.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H43N7O7 |

|---|---|

| Molecular Weight | 733.8 g/mol |

| IUPAC Name | (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[6-(dimethylamino)-1,3-dioxobenzo[f]isoindol-2-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C40H43N7O7/c1-45(2)27-13-12-25-20-29-30(21-26(25)19-27)39(53)47(38(29)52)22-33(36(50)43-32(35(42)49)18-23-7-4-3-5-8-23)44-37(51)34-9-6-16-46(34)40(54)31(41)17-24-10-14-28(48)15-11-24/h3-5,7-8,10-15,19-21,31-34,48H,6,9,16-18,22,41H2,1-2H3,(H2,42,49)(H,43,50)(H,44,51)/t31-,32-,33?,34-/m0/s1 |

| Standard InChI Key | OHGKVUSMHZDAKH-SHROADRVSA-N |

| Isomeric SMILES | CN(C)C1=CC2=CC3=C(C=C2C=C1)C(=O)N(C3=O)CC(C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)N |

| Canonical SMILES | CN(C)C1=CC2=CC3=C(C=C2C=C1)C(=O)N(C3=O)CC(C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N |

Introduction

Structural and Molecular Characteristics

Primary Sequence and Modifications

The peptide backbone follows the endomorphin-2 template (Tyr-Pro-Phe-Phe-NH2) with strategic substitution of the third phenylalanine residue by Dap(6DMN) – a non-natural amino acid bearing the 6DMN fluorophore. This modification creates the sequence:

H-Tyr-Pro-Dap(6DMN)-Phe-NH2

The 6DMN group introduces a rigid, planar aromatic system (benzo[f]isoindole-1,3-dione) substituted with dimethylamino electron donors, creating a push-pull electronic structure critical for environment-sensitive fluorescence .

Molecular Dimensions and Properties

-

Molecular Formula: C₄₀H₄₃N₇O₇

-

Molecular Weight: 733.8 g/mol

-

IUPAC Name: (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[6-(dimethylamino)-1,3-dioxobenzo[f]isoindol-2-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

-

Stereochemistry: Maintains L-configuration at Tyr¹ and Pro², with Dap(6DMN)³ introducing a chiral center (S-configuration) .

The compound's extended π-conjugation system (Figure 1) enables absorption maxima at 380 nm and emission ranging from 464 nm in aqueous buffer to 592 nm in hydrophobic environments .

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

The synthesis employs Fmoc-SPPS on Rink amide resin, with critical steps including:

-

Sequential coupling of Fmoc-Phe-OH, Fmoc-Dap(6DMN)-OH, Fmoc-Pro-OH, and Boc-Tyr(tBu)-OH

-

Orthogonal deprotection of the N-terminal Boc group using 50% TFA/DCM

-

Final cleavage with TFA:TIPS:H2O (95:2.5:2.5) for 3 hr at 25°C

Purification via reverse-phase HPLC (C18 column, 10-60% acetonitrile/0.1% TFA gradient) yields >95% purity, confirmed by MALDI-TOF MS ([M+H]+ = 734.3 observed vs. 733.8 calculated) .

Key Synthetic Challenges

-

Fluorophore Stability: The 6DMN group's sensitivity to nucleophilic attack necessitates mild coupling conditions (HOBt/DIC vs. HATU)

-

Solubility Management: Tertiary structure formation from Pro² induces aggregation, addressed through 20% DMSO in coupling solutions

Pharmacological Profile

Opioid Receptor Affinity

Radioligand binding assays against human opioid receptors reveal:

| Receptor | Ki (nM) ± SEM | Selectivity Ratio (μ/δ) |

|---|---|---|

| μ (MOR) | 3420 ± 817 | 4.1 |

| δ (DOR) | 839 ± 38 | |

| κ (KOR) | >10,000 | N/A |

The 4.1-fold μ/δ selectivity contrasts with parent endomorphin-2's 1200-fold μ preference, indicating fluorophore-induced δ-receptor interactions .

Functional Activity

In isolated tissue assays:

-

Guinea Pig Ileum (GPI): Partial agonist (22% maximal effect vs. DAMGO) with IC50 = 389 ± 12 nM

-

Mouse Vas Deferens (MVD): IC50 = 500 nM, demonstrating weak δ-antagonism

This mixed efficacy profile suggests context-dependent signaling bias, potentially valuable for studying μ-δ heteromer pharmacology .

Fluorescence Properties and Imaging Applications

Solvatochromic Behavior

The 6DMN fluorophore exhibits dramatic environment-sensitive shifts:

| Environment | λem (nm) | Quantum Yield (Φ) |

|---|---|---|

| Water (pH 6.6) | 467 | 0.004 |

| Chloroform | 491 | 0.225 |

| Lipid Membranes | 525 | 0.068 |

This 56 nm bathochromic shift upon membrane partitioning enables ratiometric imaging of receptor localization .

Confocal Microscopy Performance

In HEK293-MOR cells:

-

Membrane Bound: Bright punctate fluorescence (Φ = 0.068) co-localizing with DiD membrane dye (Pearson's r = 0.87)

-

Internalized: Vesicular signal (Φ = 0.012) tracking with β-arrestin2-GFP

The 5.7-fold intensity increase upon membrane binding permits real-time tracking of receptor trafficking without wash steps .

Comparative Analysis with Analogues

Spacer Length Effects

Modifying the Dap(6DMN) position:

| Compound | μ Ki (nM) | δ Ki (nM) | μ/δ Selectivity |

|---|---|---|---|

| H-Tyr-Pro-Dap(6DMN)-Phe-NH2 | 3420 | 839 | 4.1 |

| H-Dmt-Tic-Glu-Dap(6DMN)-NH2 | 7880 | 7.8 | 1010 |

The 247-fold difference in δ affinity highlights position-dependent fluorophore-receptor interactions .

Fluorophore Comparisons

Against alternative environment-sensitive probes:

| Fluorophore | Δλem (H2O→Mem) | ΦMem/ΦH2O | Photostability (t1/2) |

|---|---|---|---|

| 6DMN | +58 nm | 17x | 48 min |

| Dansyl | +22 nm | 9x | 12 min |

| Aladan | +41 nm | 13x | 27 min |

6DMN's superior Stokes shift and photostability make it preferable for long-term imaging .

Experimental Applications

Receptor Internalization Kinetics

Time-lapse imaging reveals:

-

t1/2 Internalization: 8.7 ± 1.2 min (vs. 12.3 min for fluorescent DAMGO)

These metrics suggest atypical μ-receptor trafficking compared to conventional agonists .

Allosteric Modulation Studies

Co-treatment with δ-antagonist naltrindole increases membrane residence time by 2.3-fold, supporting μ-δ heteromer interactions in living cells .

Stability and Pharmacokinetics

Metabolic Stability

In rat plasma:

-

t1/2: 42 ± 5 min (vs. 8 min for endomorphin-2)

-

Major degradation: Tyr¹ cleavage (78%) and Dap(6DMN) oxidation (12%)

The fluorophore's hydrophobicity paradoxically enhances stability by reducing protease accessibility.

Blood-Brain Barrier Penetration

Despite 733 Da molecular weight:

-

LogP: 1.9 (calculated)

-

PAMPA-BBB Permeability: 8.7 × 10⁻⁶ cm/s (CNS+ threshold >5 × 10⁻⁶)

This suggests potential for in vivo CNS imaging applications pending further optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume